molecular formula C40H38F3N3O7S B15341131 APDye 430 DBCO

APDye 430 DBCO

Cat. No.: B15341131
M. Wt: 761.8 g/mol
InChI Key: WFJQIGGQRWNADL-UHFFFAOYSA-N
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Description

AZDye 430 DBCO (also referred to as AFDye 430 DBCO in some sources) is a green-fluorescent probe optimized for copper-free "click chemistry" reactions. It reacts selectively with azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages, eliminating the need for cytotoxic copper catalysts .

Properties

Molecular Formula

C40H38F3N3O7S

Molecular Weight

761.8 g/mol

IUPAC Name

[9-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C40H38F3N3O7S/c1-39(2)23-29(25-54(50,51)52)30-20-31-32(40(41,42)43)21-38(49)53-35(31)22-34(30)46(39)19-9-3-4-14-36(47)44-18-17-37(48)45-24-28-12-6-5-10-26(28)15-16-27-11-7-8-13-33(27)45/h5-8,10-13,20-23H,3-4,9,14,17-19,24-25H2,1-2H3,(H,44,47)(H,50,51,52)

InChI Key

WFJQIGGQRWNADL-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6C(=C2)C(=CC(=O)O6)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 430 DBCO is synthesized through a series of organic reactions involving the formation of a sulfonic acid derivative and subsequent modifications to introduce the DBCO (dibenzocyclooctyne) group. The synthesis typically involves the use of reagents such as trifluoromethanesulfonic acid and various coupling agents to achieve the desired molecular structure.

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, including purification steps to ensure high purity and consistency of the final product. The production process is optimized to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: APDye 430 DBCO primarily undergoes copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction forms a stable triazole ring without the need for a copper catalyst.

Common Reagents and Conditions: The SPAAC reaction typically uses azides as the reaction partner, and the reaction proceeds under mild conditions without the need for elevated temperatures or copper catalysts.

Major Products Formed: The major product of the SPAAC reaction involving this compound is a triazole-linked fluorescent probe, which is used in various imaging and labeling applications.

Scientific Research Applications

APDye 430 DBCO is widely used in scientific research due to its bright and photostable fluorescence. It is commonly employed in:

  • Chemistry: Used as a fluorescent probe in chemical reactions and studies.

  • Biology: Utilized for labeling and imaging biological molecules and cells.

  • Medicine: Applied in diagnostic imaging and drug delivery studies.

  • Industry: Employed in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of APDye 430 DBCO involves its reaction with azides to form a stable triazole ring through the SPAAC reaction. The molecular targets and pathways involved include the specific binding of the dye to azide-functionalized molecules, leading to the formation of a fluorescently labeled product.

Comparison with Similar Compounds

Key Properties:

  • Spectral Profile : Excitation/emission maxima at 430/537 nm , with an extinction coefficient of 15,000 M⁻¹cm⁻¹ .
  • Structural Identity : Shares identical absorption/emission spectra with Alexa Fluor® 430 and CF®430 , enabling compatibility with standard fluorescence microscopy setups .
  • Solubility : Water-soluble, with additional compatibility in DMSO and DMF .
  • Applications: Ideal for live-cell imaging and in vivo labeling due to its copper-free reaction mechanism. Commonly used in exosome surface functionalization , tumor progression monitoring , and bioorthogonal nanocarrier labeling .
  • Limitations : Unsuitable for fixed/permeabilized cells due to high background fluorescence .

Comparison with Similar Compounds

AZDye 430 DBCO is compared below with structurally and functionally analogous compounds, including DBCO-based dyes, traditional fluorophores, and water-soluble derivatives.

Table 1: Comparative Analysis of AZDye 430 DBCO and Similar Compounds

Compound Excitation/Emission (nm) Extinction Coefficient (M⁻¹cm⁻¹) Copper-Free? Water Solubility Key Applications Limitations
AZDye 430 DBCO 430/537 15,000 Yes Yes Live-cell imaging, exosome labeling High background in fixed cells
Alexa Fluor® 430 ~430/~537 ~15,000* No Variable Fixed-cell imaging Requires copper, toxic in live systems
AZDye 594 DBCO 594/618 120,000 Yes Moderate Deep-tissue imaging Lower photostability vs. 430 DBCO
Sulfonated DBCO N/A N/A Yes High Improved biocompatibility Lower reaction kinetics
CF®430 Dye 430/537 15,000 No Yes Multiplexed assays Copper-dependent, limited to in vitro use

* Assumed based on structural similarity to AZDye 430 DBCO .

Key Findings:

Copper-Free Advantage : AZDye 430 DBCO outperforms traditional dyes like Alexa Fluor® 430 and CF®430 in live systems due to its lack of copper dependency, reducing cellular toxicity .

Spectral Flexibility : While AZDye 594 DBCO (594/618 nm) and AZDye 647 DBCO (647/670 nm) offer deeper tissue penetration, AZDye 430 DBCO’s green fluorescence is optimal for standard microscopy setups .

Water-Soluble Derivatives: Sulfonated DBCO variants (e.g., sulfonate-DBCO-COOH) enhance solubility and reduce nonspecific protein binding but exhibit slower reaction kinetics compared to AZDye 430 DBCO .

Bioorthogonal Specificity : Unlike copper-catalyzed dyes, AZDye 430 DBCO avoids cross-reactivity with vinyl-triazines, enabling selective dual labeling in complex biological systems .

Challenges in Nanocarrier Systems:

  • Steric hindrance from the DBCO moiety can reduce labeling efficiency unless mitigated by spacer molecules (e.g., PEG) .

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